molecular formula C8H7FO3 B6165316 6-fluoro-2-hydroxy-3-methylbenzoic acid CAS No. 1783342-68-6

6-fluoro-2-hydroxy-3-methylbenzoic acid

Cat. No.: B6165316
CAS No.: 1783342-68-6
M. Wt: 170.1
InChI Key:
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Description

6-Fluoro-2-hydroxy-3-methylbenzoic acid is an organic compound with the molecular formula C8H7FO3 It is a derivative of benzoic acid, featuring a fluorine atom at the 6-position, a hydroxyl group at the 2-position, and a methyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-fluoro-2-hydroxy-3-methylbenzoic acid typically involves the fluorination of 2-hydroxy-3-methylbenzoic acid. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature or slightly elevated temperatures to ensure complete fluorination.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. This could include the use of continuous flow reactors to enhance reaction rates and yields. Additionally, the purification process might involve crystallization or chromatography techniques to obtain the desired purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), converting the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoic acids.

Scientific Research Applications

6-Fluoro-2-hydroxy-3-methylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex fluorinated compounds.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 6-fluoro-2-hydroxy-3-methylbenzoic acid exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. The presence of the fluorine atom can enhance the compound’s binding affinity and specificity due to its electronegativity and ability to form strong hydrogen bonds.

Comparison with Similar Compounds

    2-Fluoro-6-methylbenzoic acid: Similar structure but lacks the hydroxyl group, which can affect its reactivity and applications.

    3-Fluoro-2-methylbenzoic acid: Similar but with different positioning of the fluorine and methyl groups, leading to different chemical properties.

    2-Hydroxy-3-methylbenzoic acid: Lacks the fluorine atom, making it less reactive in certain substitution reactions.

Uniqueness: 6-Fluoro-2-hydroxy-3-methylbenzoic acid is unique due to the combination of the fluorine, hydroxyl, and methyl groups, which confer distinct chemical reactivity and potential for diverse applications. The presence of the fluorine atom, in particular, enhances its stability and reactivity, making it a valuable compound in various research and industrial contexts.

Properties

CAS No.

1783342-68-6

Molecular Formula

C8H7FO3

Molecular Weight

170.1

Purity

95

Origin of Product

United States

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